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molecular formula C9H10ClN B1589106 1-(4-Chlorophenyl)cyclopropanamine CAS No. 72934-36-2

1-(4-Chlorophenyl)cyclopropanamine

Cat. No. B1589106
M. Wt: 167.63 g/mol
InChI Key: MUJWLBCYTZYEQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09085555B2

Procedure details

was prepared using the same procedure as for the preparation of 1-(3-chloro-phenyl)-cyclopropylamine starting from 4-chlorobenzonitrile. MS (UPLC-MS): 170 [M+H]+, 168 [M−H]; tR (HPLC conditions f): 1.21 min.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[C:2]1[CH:3]=[C:4]([C:8]2([NH2:11])[CH2:10][CH2:9]2)[CH:5]=[CH:6][CH:7]=1.[Cl:12]C1C=CC(C#N)=CC=1>>[Cl:12][C:7]1[CH:6]=[CH:5][C:4]([C:8]2([NH2:11])[CH2:10][CH2:9]2)=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC=1C=C(C=CC1)C1(CC1)N
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=CC=C(C#N)C=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was prepared
CUSTOM
Type
CUSTOM
Details
1.21 min.
Duration
1.21 min

Outcomes

Product
Name
Type
Smiles
ClC1=CC=C(C=C1)C1(CC1)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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